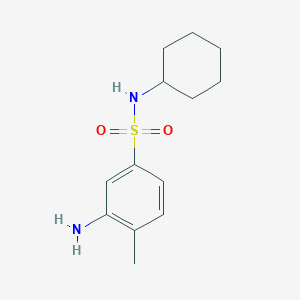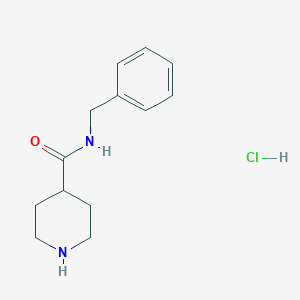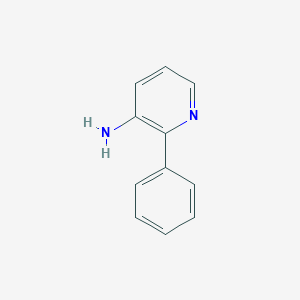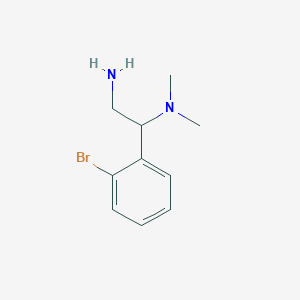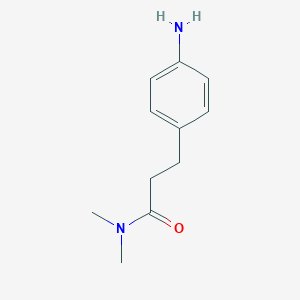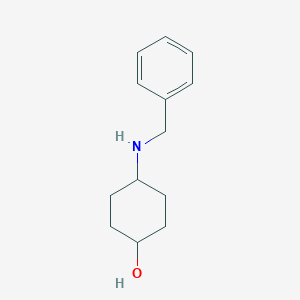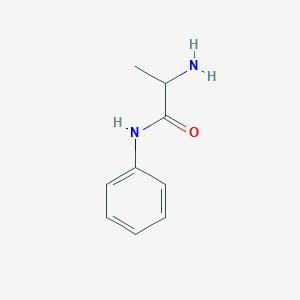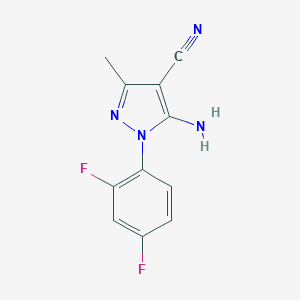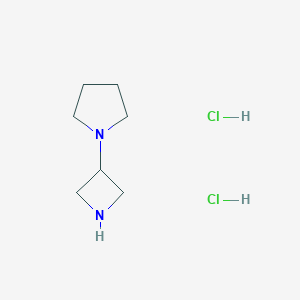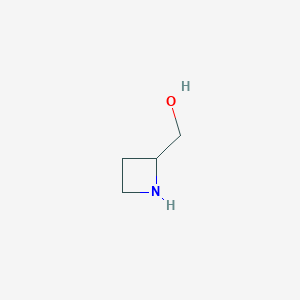
(S)-Azetidin-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Azetidin-2-ylmethanol is a chiral compound that is of interest in the field of medicinal chemistry due to its potential as a building block for pharmacologically active molecules. The compound features an azetidine ring, which is a four-membered nitrogen-containing ring, making it a part of the larger family of azetidines. The presence of the hydroxymethyl group at the 2-position of the azetidine ring provides a functional handle for further chemical modifications.
Synthesis Analysis
The synthesis of derivatives of (S)-Azetidin-2-ylmethanol has been explored in the context of creating novel ligands for nicotinic receptors. In one study, a compound 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which is an analogue of A-85380, was synthesized using a Stille coupling reaction. This process involved the coupling of [11C]iodomethane with a stannylated pyridine derivative followed by deprotection with trifluoroacetic acid (TFA) . The synthesis was optimized to overcome previous issues with solid-phase extraction and automation, resulting in a significant yield of the radiolabeled compound, which is indicative of the potential for efficient synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex, and X-ray crystallographic analysis is a powerful tool to confirm their structure. For instance, a study reported the synthesis of a 4,4'-disubstituted azetidin-2-one derivative from benzil and (±)-2-amino-1-methylethanol. The structure of the resulting compound was unambiguously confirmed by X-ray crystallography . This highlights the importance of structural analysis in confirming the configuration and conformation of azetidine derivatives, which is crucial for understanding their chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of (S)-Azetidin-2-ylmethanol derivatives is influenced by the azetidine ring and the substituents attached to it. The Stille coupling reaction used in the synthesis of the nicotinic receptor ligand is an example of the type of chemical reactions that can be employed to modify the azetidine scaffold . The choice of reaction conditions, such as temperature and the presence of a catalyst, is critical for achieving the desired product. Deprotection steps, such as the use of TFA, are also important for obtaining the final compound in a pure form.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-Azetidin-2-ylmethanol and its derivatives are determined by their molecular structure. The presence of the hydroxymethyl group and the nitrogen in the azetidine ring contribute to the compound's polarity, solubility, and potential for forming hydrogen bonds. These properties are essential for the compound's interaction with biological systems and its behavior in chemical reactions. The specific radioactivity of the synthesized ligand for nicotinic receptors suggests that the compound has suitable properties for biological applications, such as imaging .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems to Combat Antibiotic Resistance
(S)-Azetidin-2-ylmethanol, a structural variant within the β-lactam family, contributes significantly to addressing the global challenge of bacterial resistance to β-lactam antibiotics. Innovative drug delivery approaches utilizing liposomes, nanoparticles, and other carriers have been explored to enhance the effectiveness of β-lactam antibiotics against resistant bacterial strains. These strategies aim to maintain the therapeutic relevance of β-lactams by improving their bioavailability and targeting capabilities, thereby overcoming the defense mechanisms of resistant bacteria (Abeylath & Turos, 2008).
Anticancer Applications
The exploration of β-lactams, including (S)-Azetidin-2-ylmethanol derivatives, in oncology has opened new avenues for cancer therapy. β-Lactams have shown promise as anticancer agents, particularly in delivering therapeutic agents directly to tumor sites with minimal side effects. The structural versatility of β-lactams, including (S)-Azetidin-2-ylmethanol, allows for the development of novel anticancer drugs that can be tailored to target specific types of cancer cells, enhancing the specificity and efficacy of treatment (Mahmood, 2022).
Neuroprotective and Anti-inflammatory Effects
In the realm of neurodegenerative diseases, β-lactams, including (S)-Azetidin-2-ylmethanol derivatives, have been identified as potential agents for neuroprotection. These compounds exhibit anti-inflammatory properties and may influence neurological pathways in a way that protects against the progression of diseases such as Alzheimer's and Parkinson's. The underlying mechanisms likely involve modulation of neuroinflammatory pathways, suggesting a therapeutic potential for (S)-Azetidin-2-ylmethanol derivatives in mitigating neurodegeneration and associated cognitive decline (Oliver & Hinks, 2020).
Cardiovascular Disease Treatment
Research into the cardiovascular applications of β-lactams, including (S)-Azetidin-2-ylmethanol, has indicated potential benefits in treating conditions affecting the heart and blood vessels. These compounds have been investigated for their ability to modulate blood pressure, heart rate, and other cardiovascular parameters. The impact of (S)-Azetidin-2-ylmethanol derivatives on cardiovascular health points to their potential as therapeutic agents in managing hypertension, heart failure, and other cardiovascular disorders, contributing to the development of new treatment strategies (Singh, Aggarwal, & Singh, 2014).
Safety And Hazards
This involves examining the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties or reactivity.
Eigenschaften
IUPAC Name |
[(2S)-azetidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWWNKCHSPDIQW-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Azetidin-2-ylmethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



